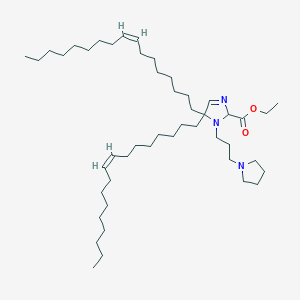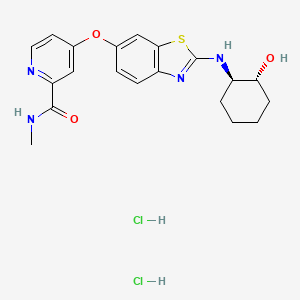
A2-Iso5-2DC18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2-Iso5-2DC18 is a dihydroimidazole-linked lipid compound that serves as a potent messenger ribonucleic acid (mRNA) delivery vehicle. It is primarily used in antitumor research, including studies involving B16F10 melanoma . This compound has shown significant potential in enhancing the delivery and efficacy of mRNA-based therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A2-Iso5-2DC18 is synthesized through a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids with diverse chemical identities, optimizing the delivery of mRNA.
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned three-component reaction. The process is optimized to ensure high purity and yield, making it suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
A2-Iso5-2DC18 primarily undergoes reactions related to its role as an mRNA delivery vehicle. These include:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s chemical structure and function.
Substitution: Substitution reactions may be used to modify the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like dimethyl sulfoxide (DMSO) for dissolution . The conditions for these reactions are carefully controlled to maintain the compound’s integrity and effectiveness.
Major Products Formed
The major products formed from the reactions involving this compound are typically modified versions of the compound, designed to enhance its mRNA delivery capabilities and antitumor efficacy .
Wissenschaftliche Forschungsanwendungen
A2-Iso5-2DC18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-based delivery systems and their interactions with mRNA.
Biology: Employed in research on cellular uptake and intracellular trafficking of mRNA.
Industry: Utilized in the development of advanced drug delivery systems and nanotechnology-based therapeutics.
Wirkmechanismus
A2-Iso5-2DC18 exerts its effects by facilitating the delivery of mRNA into cells. The compound forms lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enhancing its uptake by cells . Once inside the cells, the mRNA is released, leading to the production of the target protein. This process involves the activation of the stimulator of interferon genes (STING) pathway, which enhances the immune response and antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
A12-Iso5-2DC18: Another potent mRNA delivery vehicle with similar properties but lower antitumor efficacy compared to A2-Iso5-2DC18.
A18-Iso5-2DC18: Known for its robust mRNA delivery and activation of the STING pathway, similar to this compound.
Uniqueness
This compound stands out due to its high efficacy in delivering mRNA and inducing a strong immune response. Its unique dihydroimidazole-linked structure contributes to its stability and effectiveness in various research and therapeutic applications .
Eigenschaften
Molekularformel |
C47H87N3O2 |
|---|---|
Molekulargewicht |
726.2 g/mol |
IUPAC-Name |
ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20- |
InChI-Schlüssel |
WMYPEEPUVOTFJU-WRBBJXAJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)



![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)



![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)

